



Application Notes: Utilizing HDAC6 Degrader-4 in Multiple Myeloma Cell Lines

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Compound of Interest		
Compound Name:	HDAC6 degrader-4	
Cat. No.:	B12372474	Get Quote

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in multiple myeloma (MM). Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins, including α -tubulin and heat shock protein 90 (Hsp90).[1] [2][3] HDAC6 is critically involved in the aggresome pathway, a cellular process that clears misfolded and polyubiquitinated proteins, acting as a compensatory mechanism when the proteasome is inhibited.[4][5] In multiple myeloma, which is characterized by high production of monoclonal proteins, managing protein homeostasis is critical for cell survival. Targeting HDAC6 disrupts these crucial pathways, leading to an accumulation of toxic protein aggregates and ultimately, apoptosis.[5][6]

HDAC6 Degrader-4: A PROTAC Approach

HDAC6 degrader-4 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to eliminate target proteins from the cell.[7] It consists of three components: a ligand that binds to HDAC6, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[8][9] This design allows **HDAC6 degrader-4** to act as a bridge, bringing HDAC6 into close proximity with the CRBN E3 ligase complex. This proximity facilitates the tagging of HDAC6 with ubiquitin chains, marking it for destruction by the cell's proteasome.[10]

This degradation approach offers potential advantages over simple inhibition. By removing the entire protein, a more profound and sustained downstream effect can be achieved compared to only blocking its enzymatic activity.[11]



Mechanism of Action and Cellular Consequences

The degradation of HDAC6 in multiple myeloma cells triggers several anti-cancer mechanisms:

- Disruption of the Aggresome Pathway: HDAC6 is essential for transporting polyubiquitinated protein aggregates to the aggresome for disposal.[4] Degradation of HDAC6 leads to the accumulation of these toxic proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), culminating in apoptosis.[4] This mechanism is particularly synergistic with proteasome inhibitors like bortezomib.[6][12]
- Hyperacetylation of α-tubulin: As a major tubulin deacetylase, the removal of HDAC6 results in the hyperacetylation of α-tubulin, which can affect microtubule dynamics and intracellular transport.[5]
- Inhibition of Hsp90 Function: HDAC6 deacetylates Hsp90, a chaperone protein required for
 the stability of numerous oncogenic client proteins (e.g., Akt, Raf, ERK).[6] The loss of
 HDAC6 leads to Hsp90 hyperacetylation and reduced activity, resulting in the degradation of
 its client proteins and the inhibition of key survival signaling pathways.[1][6]
- Induction of Apoptosis: The culmination of proteotoxic stress and disruption of survival signaling pathways leads to the activation of apoptotic caspases and programmed cell death.
 [4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **HDAC6 degrader-4** and the representative effects of potent HDAC6 degraders on multiple myeloma cell lines.

Table 1: Properties of **HDAC6 Degrader-4** (Compound 17c)



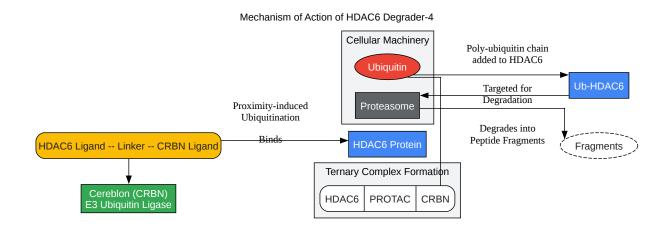
Parameter	Value	Reference
Degradation (DC50)	14 nM	[8][9]
Inhibition (IC50)		
vs. HDAC1	2.2 μM	[8][9]
vs. HDAC2	2.37 μΜ	[8][9]
vs. HDAC3	0.61 μΜ	[8][9]
vs. HDAC6	0.295 μΜ	[8][9]

Table 2: Representative Activity of Selective HDAC6 Degraders in Multiple Myeloma Cell Lines

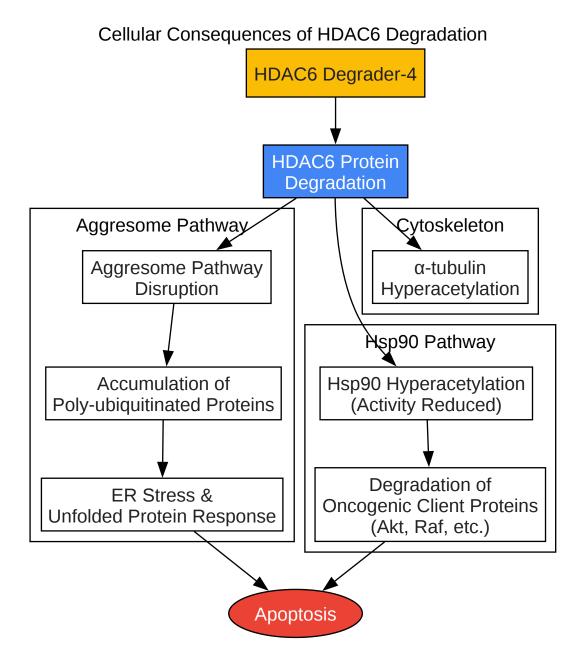
Compound	Cell Line	Parameter	Value	Time	Reference
NP8	MM cells	HDAC6 Degradation	Effective at 100 nM	24 h	[3]
3j (VHL- based)	MM.1S	HDAC6 Degradation	Strong effect at 10 nM	4 h	[10]
TO-1187	MM.1S	DC50	5.81 nM	6 h	[13]
TO-1187	MM.1S	D _{max}	94%	6 h	[13]
Compound 51	MM.1S	HDAC6 Degradation	91% at 1 μM	24 h	[14]

Visualizations

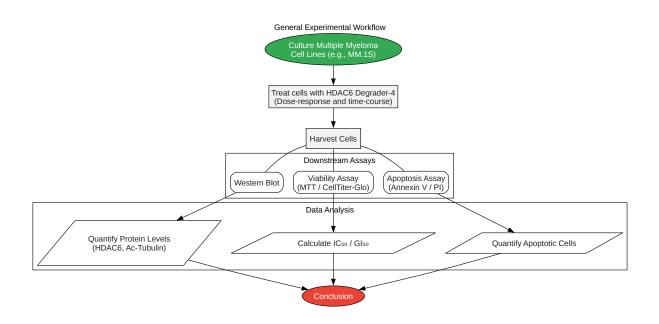












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